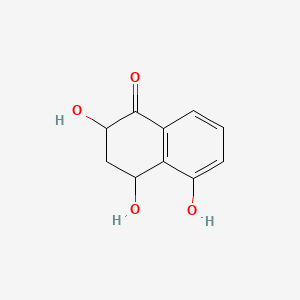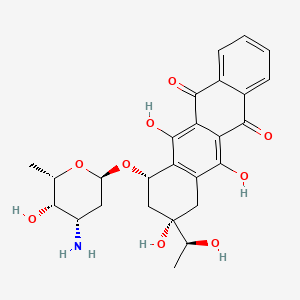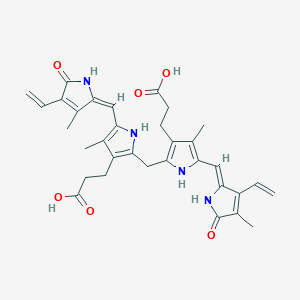
4E,15Z-Bilirubin IXa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.
4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Understanding Bilirubin Binding and Transport
Bilirubin, a byproduct of heme catabolism, is transported in the bloodstream by binding to human serum albumin (HSA). Research has elucidated the molecular interactions between bilirubin isomers and HSA, revealing that 4Z,15E-bilirubin-IXα binds to a specific pocket in HSA. This insight challenges previous notions about HSA-bilirubin interactions and provides a structural basis for understanding bilirubin transport to the liver for excretion (Zunszain et al., 2008).
Impact on Clinical Measurements of Bilirubin
The presence of bilirubin photoisomers, such as 4Z,15E-bilirubin, can influence the accuracy of clinical measurements of bilirubin levels. Studies have shown that photoisomers produced during phototherapy for jaundice can affect peroxidase-based free bilirubin measurements, indicating the need for careful interpretation of bilirubin levels in clinical settings (McDonagh et al., 2009).
Bilirubin Photoisomers in Metabolism and Therapy
Bilirubin photoisomers, including the 4Z,15E form, have been studied for their metabolic pathways and therapeutic potentials. These isomers can undergo specific glucuronidation processes, which are essential for their elimination. Understanding these pathways provides insights into the treatment of jaundice and the therapeutic use of bilirubin isomers (McDonagh, 2014).
Investigations into Bilirubin's Phototherapy Mechanisms
Research has also delved into the wavelength-dependent photoisomerization of bilirubins, including the transition from 4Z,15Z to 4Z,15E configurations. This understanding is critical for optimizing phototherapy used in treating neonatal jaundice and for developing new therapeutic strategies based on bilirubin isomerization (Mazzoni et al., 2003).
Eigenschaften
CAS-Nummer |
69853-43-6 |
|---|---|
Molekularformel |
C33H36N4O6 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |
InChI-Schlüssel |
BPYKTIZUTYGOLE-KDUUSRDASA-N |
Isomerische SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
Kanonische SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)

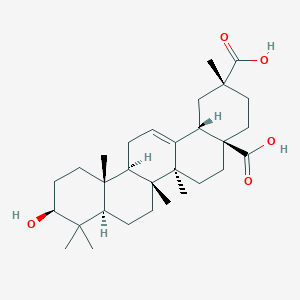
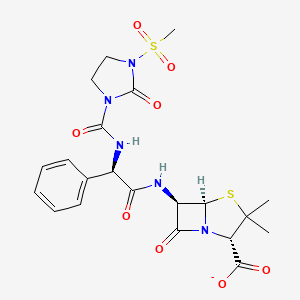

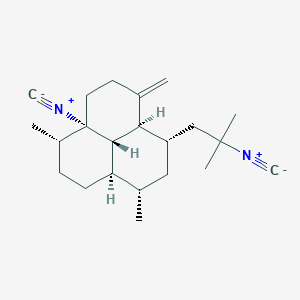
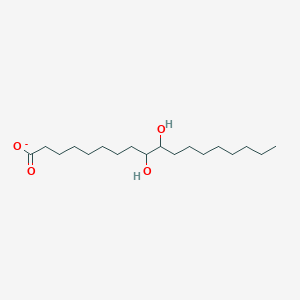
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)


